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Abstract
AVE 0991 is a pioneering nonpeptide, orally active agonist of the Mas receptor, the cognate

receptor for the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)). Developed as a

mimetic of Ang-(1-7), AVE 0991 circumvents the poor pharmacokinetic profile of the native

peptide while replicating its beneficial cardiovascular and organ-protective effects. This

technical guide provides a comprehensive overview of the discovery, synthesis,

pharmacological characterization, and preclinical development of AVE 0991. Detailed

experimental protocols for key assays, a compilation of quantitative data, and visualizations of

its mechanism of action and experimental workflows are presented to serve as a valuable

resource for researchers in cardiovascular pharmacology and drug discovery.

Introduction: The Renin-Angiotensin System and
the Ang-(1-7)/Mas Receptor Axis
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The

classical RAS cascade, involving angiotensin-converting enzyme (ACE) and the angiotensin II

type 1 (AT1) receptor, is well-established for its role in vasoconstriction, inflammation, and

fibrosis. In recent decades, a counter-regulatory axis of the RAS, centered around angiotensin-

converting enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor, has been identified as a crucial

pathway for opposing the detrimental effects of the classical RAS.[1] Ang-(1-7) elicits a range of
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beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative

actions.[1]

However, the therapeutic potential of Ang-(1-7) is limited by its short half-life and rapid

degradation by peptidases. This prompted the search for nonpeptide, orally bioavailable

mimetics that could activate the Mas receptor and replicate the favorable pharmacological

profile of Ang-(1-7).[1] This effort led to the discovery of AVE 0991.

Discovery and Synthesis of AVE 0991
AVE 0991, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-

(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole, emerged from

a medicinal chemistry program aimed at identifying small molecule agonists of the Ang-(1-7)

receptor.[2]

The synthesis of AVE 0991 has been described to involve key cross-coupling reactions, such

as the Suzuki and Stille reactions, to connect the imidazole and thiophene building blocks.

Pharmacological Profile and Mechanism of Action
AVE 0991 is a potent and selective agonist of the Mas receptor. Its mechanism of action is

centered on mimicking the downstream signaling effects of Ang-(1-7) binding to the Mas

receptor.

Receptor Binding and Affinity
AVE 0991 demonstrates high affinity for the Ang-(1-7) binding site on the Mas receptor.

Competitive radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of AVE 0991
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Ligand
Receptor/Tissu
e

Radioligand IC50 (nM) Reference

AVE 0991

Bovine Aortic

Endothelial Cell

Membranes

[125I]-Ang-(1-7) 21 ± 35 [3][4]

Ang-(1-7)

Bovine Aortic

Endothelial Cell

Membranes

[125I]-Ang-(1-7) 220 ± 280 [3][4]

AVE 0991
Mas-transfected

COS cells
[125I]-Ang-(1-7) 47.5 [5][6]

Functional Effects on Endothelial Cells
A key therapeutic effect of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO)

production in the endothelium, which leads to vasodilation and improved endothelial function.

AVE 0991 effectively replicates this action.

Table 2: Functional Effects of AVE 0991 on Endothelial Cells

Compound
(Concentration
)

Parameter Cell Type Effect Reference

AVE 0991 (10

µM)
Peak NO release

Bovine Aortic

Endothelial Cells
295 ± 20 nmol/L [3]

Ang-(1-7) (10

µM)
Peak NO release

Bovine Aortic

Endothelial Cells
270 ± 25 nmol/L [3]

AVE 0991 (10

µM)

Peak O2-

release

Bovine Aortic

Endothelial Cells
18 ± 2 nmol/L [3]

Ang-(1-7) (10

µM)

Peak O2-

release

Bovine Aortic

Endothelial Cells
20 ± 4 nmol/L [3]
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Notably, while the peak concentrations of NO released are similar between AVE 0991 and Ang-

(1-7), the total amount of bioactive NO released is approximately five times higher with AVE

0991.[3]

Signaling Pathways
The signaling cascade initiated by AVE 0991 binding to the Mas receptor involves the

potentiation of bradykinin B2 receptor signaling, leading to the activation of endothelial nitric

oxide synthase (eNOS) and subsequent NO production.[3] This effect is sensitive to blockade

by both the selective Ang-(1-7) antagonist A-779 and bradykinin B2 receptor antagonists.[3]

Interestingly, the NO production stimulated by AVE 0991 is also attenuated by AT2 receptor

antagonists, suggesting a potential cross-talk between these receptor systems.[3]
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Caption: Simplified signaling pathway of AVE 0991-mediated vasodilation.

Preclinical Development and Therapeutic Potential
AVE 0991 has been evaluated in a wide range of preclinical models, demonstrating its

therapeutic potential in various pathological conditions.

Table 3: Summary of In Vivo Studies with AVE 0991
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Animal Model Disease/Condition Key Findings Reference

Water-loaded mice Diuresis

Decreased water

diuresis and increased

urine osmolality, an

effect blocked by the

Mas receptor

antagonist A-779.

[5][6]

Apolipoprotein E-

knockout mice
Atherosclerosis

Inhibited

atherogenesis.
[6]

Rats with liver

cirrhosis
Portal Hypertension

Decreased portal

pressure without

affecting systemic

pressure.

[7]

Aged rats

Postoperative

Delayed

Neurocognitive

Recovery

Attenuated

neuroinflammation

and restored blood-

brain barrier integrity.

[8][9]

These studies highlight the broad therapeutic window of AVE 0991, with potential applications

in cardiovascular, renal, and neuroinflammatory diseases.

Experimental Protocols
Radioligand Binding Assay for Mas Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the Mas receptor.

Materials:

Membrane preparations from cells or tissues expressing the Mas receptor.

[125I]-Ang-(1-7) (Radioligand).

Unlabeled AVE 0991 and Ang-(1-7) (for competition).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).

Scintillation fluid and a scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add binding buffer to all wells.

Addition of Competitors: Add serial dilutions of the unlabeled test compound (e.g., AVE 0991)

or unlabeled Ang-(1-7) for the standard curve. For total binding wells, add buffer only. For

non-specific binding wells, add a high concentration of unlabeled Ang-(1-7).

Addition of Radioligand: Add a fixed concentration of [125I]-Ang-(1-7) to all wells.

Addition of Membranes: Add the membrane preparation to all wells to initiate the binding

reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120

minutes) to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum

manifold.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity

using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the competitor concentration and fit the

data to a one-site competition model to determine the IC50 value.

Nitric Oxide (NO) Measurement using the Griess Assay
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This protocol describes the colorimetric detection of nitrite (a stable metabolite of NO) in cell

culture supernatants.

Materials:

Endothelial cells (e.g., bovine aortic endothelial cells).

Cell culture medium.

AVE 0991 and other test compounds.

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine

dihydrochloride in an acidic solution).

Sodium nitrite standard solution.

96-well microplate.

Microplate reader.

Procedure:

Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence.

Treat the cells with AVE 0991 or other compounds for a specified time.

Sample Collection: Collect the cell culture supernatant from each well.

Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the

cell culture medium.

Griess Reaction: In a new 96-well plate, add a portion of the collected supernatants and the

nitrite standards.

Add the Griess Reagent to each well.

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A

pink to magenta color will develop in the presence of nitrite.
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Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540

nm using a microplate reader.

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard

curve of absorbance versus nitrite concentration. Use the standard curve to determine the

concentration of nitrite in the experimental samples.

Experimental and Developmental Workflow
The discovery and development of a novel GPCR agonist like AVE 0991 typically follows a

structured workflow.
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Caption: A typical workflow for the discovery and development of a GPCR agonist.
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Conclusion
AVE 0991 represents a significant advancement in the field of cardiovascular pharmacology,

being the first nonpeptide, orally active agonist of the Mas receptor to be developed. Its ability

to mimic the beneficial effects of the Ang-(1-7)/Mas receptor axis holds considerable promise

for the treatment of a variety of diseases characterized by endothelial dysfunction,

inflammation, and fibrosis. The data and protocols presented in this technical guide offer a

comprehensive resource for researchers seeking to further investigate the pharmacology of

AVE 0991 and to explore the therapeutic potential of activating the protective arm of the renin-

angiotensin system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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